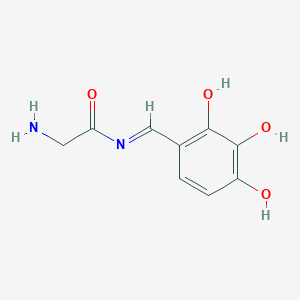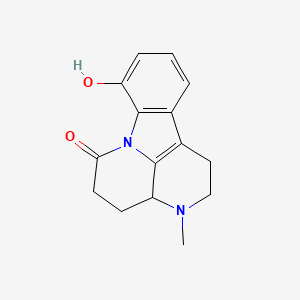
Canthiphytin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canthiphytin is a naturally occurring compound found in certain species of algae
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Canthiphytin typically involves the extraction from algal sources. The process begins with the collection of algae, followed by drying and grinding. The ground algae are then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of algae in controlled environments. The algae are harvested, dried, and processed to extract this compound. Advanced extraction techniques, such as supercritical fluid extraction, are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Canthiphytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Canthiphytin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in algal metabolism and ecological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of bioactive compounds and as a natural dye.
Mecanismo De Acción
Canthiphytin exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Canthiphytin is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Chlorophyll: Shares structural similarities but differs in its primary function in photosynthesis.
Carotenoids: Similar in being pigments but have different roles in photoprotection and antioxidant activity.
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3 |
Clave InChI |
ICFMTTBSNDFISA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
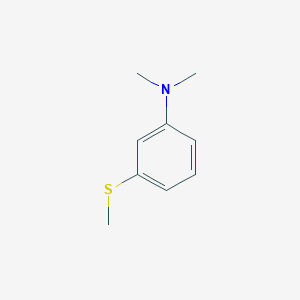
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
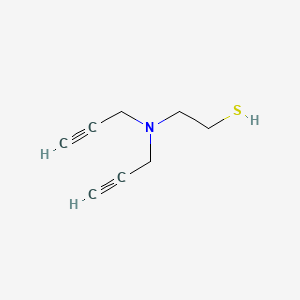
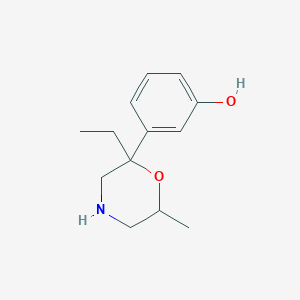
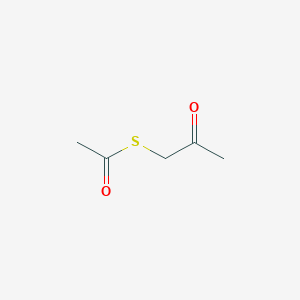
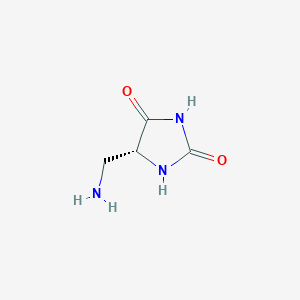
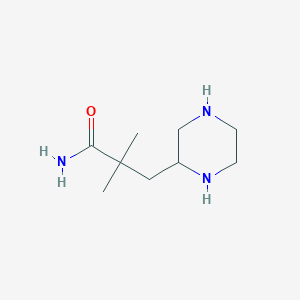
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)


